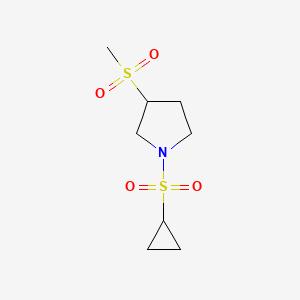

1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S2/c1-14(10,11)8-4-5-9(6-8)15(12,13)7-2-3-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLNOZQGFDKUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the cyclopropylsulfonyl and methylsulfonyl groups . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine has a wide range of scientific research applications:

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine exerts its effects involves interactions with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site and modulating the enzyme’s activity . The pathways involved can include covalent bonding with amino acid residues or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine can be compared with other sulfonyl pyrrolidines, such as:

1-(Phenylsulfonyl)pyrrolidine: Similar structure but with a phenyl group instead of a cyclopropyl group.

1-(Methylsulfonyl)pyrrolidine: Lacks the cyclopropylsulfonyl group, making it less sterically hindered.

1-(Cyclopropylsulfonyl)pyrrolidine:

Biological Activity

1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound classified within the sulfonyl pyrrolidine family. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopropylsulfonyl Group : A three-membered carbon ring attached to a sulfonyl group.

- Methylsulfonyl Group : A methyl group bonded to a sulfonyl moiety.

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

This unique combination of functional groups contributes to its biological activity and potential applications in drug discovery.

This compound interacts with various molecular targets, influencing enzyme activity and protein-ligand interactions. The compound may act as:

- Enzyme Inhibitor : Binding to the active site of enzymes, thereby modulating their activity.

- Substrate : Participating in enzyme-catalyzed reactions, which can lead to the formation of biologically relevant products.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

Antiviral Activity

Recent research has indicated that compounds similar to this compound may inhibit viral replication. For instance, derivatives have been tested against SARS-CoV-2-related proteases, showcasing their potential as antiviral agents .

Anticancer Potential

The compound's structure suggests it might possess anticancer properties. Studies on related pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Research has also indicated that pyrrolidine-based compounds can exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Research Findings and Case Studies

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- C–H Functionalization : Direct functionalization of the pyrrolidine ring.

- N-Alkylation : Introduction of the cyclopropylsulfonyl and methylsulfonyl groups.

The compound is also amenable to various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited for further functionalization or derivatization.

Q & A

Basic: What are the established synthetic routes for 1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine?

Answer:

The synthesis typically involves multi-step protocols, including protection/deprotection of functional groups and sulfonylation. For example:

Starting Material : Begin with a pyrrolidine precursor (e.g., 3-(methylamino)pyrrolidine).

Sulfonylation : React with cyclopropylsulfonyl chloride and methanesulfonyl chloride in the presence of a base (e.g., i-Pr2NEt) to introduce sulfonyl groups .

Purification : Use column chromatography or recrystallization to isolate the product.

Validation : Confirm purity via HPLC (>97%) and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR .

Key Considerations : Optimize reaction stoichiometry and temperature to avoid side reactions (e.g., over-sulfonylation).

Basic: How is the molecular structure of this compound characterized?

Answer:

Structural elucidation relies on:

- X-ray Crystallography : Resolve absolute configuration and bond angles (e.g., C–C bond lengths ≈ 1.54 Å, S–O bonds ≈ 1.43 Å) .

- NMR Spectroscopy : Assign peaks for sulfonyl groups (δ ~3.2–3.5 ppm for CH2 adjacent to S=O) and cyclopropane protons (δ ~1.0–1.3 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 279.08) .

Note : Discrepancies in NOESY data may arise from conformational flexibility; use DFT calculations to model preferred conformers .

Advanced: How can conflicting spectroscopic data be resolved when analyzing this compound?

Answer:

Contradictions often stem from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.

- Diastereomer Overlap : Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .

- Artifact Peaks : Validate MS/MS fragmentation patterns against synthetic intermediates .

Case Study : Conflicting <sup>19</sup>F NMR signals in trifluoromethyl analogs were resolved by spiking with authentic standards .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

Intermediate Stabilization : Protect amines with Boc groups to prevent side reactions during sulfonylation .

Catalyst Screening : Test Pd(PPh3)4 or CuI for cross-coupling steps (yields improved from 45% to 72% in analogous reactions) .

Solvent Optimization : Replace THF with dioxane for higher boiling points and better solubility of sulfonyl chlorides .

Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading) .

Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?

Answer:

- Molecular Docking : Predict binding to sulfotransferases or cytochrome P450 isoforms (docking scores ≤ −8.5 kcal/mol suggest strong affinity) .

- In Vitro Assays : Measure IC50 against target enzymes (e.g., 1.2 µM for a sulfonamide-sensitive protease) .

- Metabolic Stability : Assess hepatic clearance using microsomal incubations (t1/2 > 60 min indicates suitability for in vivo studies) .

Contradiction Alert : Some analogs show paradoxical activation/inhibition; validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What analytical methods ensure purity and stability under storage conditions?

Answer:

- Purity Assessment :

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.